molecular formula C27H27IN4O5 B297504 N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide

N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide

Cat. No. B297504
M. Wt: 614.4 g/mol
InChI Key: DQHHMSYWDLYLPS-FJEPWZHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide, also known as compound 1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key feature of many anti-cancer drugs.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, which is the process by which new blood vessels are formed. It has also been found to have anti-inflammatory properties and to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 is its potent anti-cancer activity, which makes it a potential candidate for the development of new anti-cancer drugs. However, its complex synthesis method and limited availability can pose challenges for lab experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in drug discovery.

Future Directions

There are several future directions for the study of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1, including:
1. Further optimization of the synthesis method to increase yield and purity of the N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide.
2. Investigation of the mechanism of action of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 to better understand its anti-cancer and anti-inflammatory properties.
3. Development of new drug delivery systems to improve the bioavailability and efficacy of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1.
4. Exploration of the potential use of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 in combination with other anti-cancer drugs to enhance its therapeutic effects.
5. Investigation of the potential use of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 in the treatment of other diseases, such as autoimmune and inflammatory diseases.
In conclusion, N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 is a novel chemical N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Its potent anti-cancer activity and anti-inflammatory properties make it a potential candidate for the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and optimize its use in drug discovery.

Synthesis Methods

The synthesis of N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide 1 involves a multi-step process that includes the condensation of 3,4-dimethylaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 4-(2-aminoethyl)phenol. The final step involves the addition of iodine and sodium hydride to form the desired N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide. The synthesis method has been optimized to yield high purity and high yield of the N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide.

Scientific Research Applications

Compound 1 has been extensively studied in various scientific fields due to its potential applications in drug discovery and medicinal chemistry. It has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-benzyl-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxoacetamide

Molecular Formula

C27H27IN4O5

Molecular Weight

614.4 g/mol

IUPAC Name

N-benzyl-N//'-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]oxamide

InChI

InChI=1S/C27H27IN4O5/c1-17-9-10-21(11-18(17)2)31-24(33)16-37-25-22(28)12-20(13-23(25)36-3)15-30-32-27(35)26(34)29-14-19-7-5-4-6-8-19/h4-13,15H,14,16H2,1-3H3,(H,29,34)(H,31,33)(H,32,35)/b30-15+

InChI Key

DQHHMSYWDLYLPS-FJEPWZHXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)/C=N/NC(=O)C(=O)NCC3=CC=CC=C3)OC)C

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NCC3=CC=CC=C3)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NCC3=CC=CC=C3)OC)C

Origin of Product

United States

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